molecular formula C15H10O3 B1583629 4,5-Diphenyl-1,3-dioxol-2-one CAS No. 21240-34-6

4,5-Diphenyl-1,3-dioxol-2-one

Cat. No. B1583629
CAS RN: 21240-34-6
M. Wt: 238.24 g/mol
InChI Key: SROHGOJDCAODGI-UHFFFAOYSA-N
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Description

“4,5-Diphenyl-1,3-dioxol-2-one” is an organic compound with the empirical formula C15H10O3 . It is also known as 1,2-Diphenylvinylene carbonate . This compound may be used in chemical synthesis studies .


Synthesis Analysis

The synthesis of “4,5-Diphenyl-1,3-dioxol-2-one” involves the reaction of 2, 3-butanediol with diphenyl carbonate in the presence of DMAP and acetonitrile . The reaction is kept at 40°C for 4 hours, after which the solvent is removed by spin-drying . The product is then obtained by recrystallization from normal hexane and drying .


Molecular Structure Analysis

The molecular weight of “4,5-Diphenyl-1,3-dioxol-2-one” is 238.24 . The SMILES string representation of its structure is O=C1OC(=C(O1)c2ccccc2)c3ccccc3 .


Physical And Chemical Properties Analysis

“4,5-Diphenyl-1,3-dioxol-2-one” is a solid substance . It has a melting point of 71-75°C .

Scientific Research Applications

1. Application in Materials Science

  • Summary : 4,5-Dimethyl-1,3-dioxol-2-one (a derivative of 4,5-Diphenyl-1,3-dioxol-2-one) has been used in the growth of single crystals. These crystals have been studied for their physicochemical properties .
  • Methods : The single crystal was grown by a slow evaporation method. The phase formation and spectroscopic studies of the grown crystal were performed .
  • Results : The study shed light on the physicochemical properties of the grown crystals .

2. Application in Chemical Synthesis

  • Summary : 4,5-Diphenyl-1,3-dioxol-2-one may be used in chemical synthesis studies .
  • Methods : Specific methods of application or experimental procedures were not provided in the source .
  • Results : The outcomes of these chemical synthesis studies were not specified in the source .

3. Application in Food Industry

  • Summary : The substance is intended to be used as a flavouring substance in specific categories of food .
  • Methods : The substance is chemically synthesised and not intended to be used in beverages .
  • Results : The outcomes of these applications were not specified in the source .

4. Application in Chemical Synthesis

  • Summary : 4,5-Diphenyl-1,3-dioxol-2-one may be used in chemical synthesis studies .
  • Methods : Specific methods of application or experimental procedures were not provided in the sources .
  • Results : The outcomes of these chemical synthesis studies were not specified in the sources .

5. Application as a Protecting Group Reagent

  • Summary : 4,5-Diphenyl-1,3-dioxol-2-one has been used as a protecting group reagent for primary amines .
  • Methods : The specific methods of application or experimental procedures were not provided in the source .
  • Results : The outcomes of these applications were not specified in the source .

6. Application as a Protecting Group Reagent

  • Summary : 4,5-Diphenyl-1,3-dioxol-2-one has been used as a protecting group reagent for primary amines .
  • Methods : The specific methods of application or experimental procedures were not provided in the source .
  • Results : The outcomes of these applications were not specified in the source .

properties

IUPAC Name

4,5-diphenyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHGOJDCAODGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175485
Record name 4,5-Diphenyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diphenyl-1,3-dioxol-2-one

CAS RN

21240-34-6
Record name 4,5-Diphenyl-1,3-dioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21240-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenyl-1,3-dioxol-2-one
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Record name 21240-34-6
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Record name 4,5-Diphenyl-1,3-dioxol-2-one
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Record name 4,5-diphenyl-1,3-dioxol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Armstrong, K Richey - 2015 - digitalcommons.olivet.edu
Benzofurazan 1 was reacted with 4, 5-diphenyl-1, 3-dioxol-2-one 2 in refluxing toluene. No reaction (NR) was detected by TLC analysis, as indicated below. It was decided that a higher-…
Number of citations: 1 digitalcommons.olivet.edu
DS Reddy - 2014 - etd.iisc.ac.in
Chapter 1: An assessment of the mechanism of the benzoin condensation. The reaction under non-hydroxylic conditions. The generally accepted mechanism for the well known …
Number of citations: 0 etd.iisc.ac.in
KH Kim, BR Park, JW Lim, JN Kim - Tetrahedron letters, 2011 - Elsevier
An expedient synthetic procedure of benzil derivatives from aryl bromides was developed using vinylene carbonate as a glyoxal equivalent in a palladium-catalyzed reaction. The …
Number of citations: 23 www.sciencedirect.com
K Richey - 2015 - digitalcommons.olivet.edu
One of the main subjects of this research is to compare “inverse-electron-demand” Diels-Alder (IED-DA) reactions with the classical, or “normal-electron-demand”(NED), DA reactions in …
Number of citations: 5 digitalcommons.olivet.edu
T Kunieda, H Matsunaga - Oxazoles: Synthesis, Reactions, and …, 2004 - Wiley Online Library
Recent developments of 2(3H)‐oxazolones focus on their synthetic potential as building blocks, which contain both masked amino and hydroxy moieties. Enantiocontrolled addition …
Number of citations: 1 onlinelibrary.wiley.com
OJ Sharaibi, KT Omolokun, OK Oluwa… - Journal of …, 2023 - phytojournal.com
Nigeria and Africa are good repositories of great diversity of therapeutic plants which are traditionally used to treat myriads of ailments and diseases. Dysphania ambrosioides is one of …
Number of citations: 0 www.phytojournal.com
MT Goosey - 2000 - books.google.com
Electronics applications of polymers continue to advance, and this report describes the major developments in the last decade. The report looks at the important properties of polymers …
Number of citations: 2 books.google.com
D Armstrong, K Richey
Number of citations: 0

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